molecular formula C12H20ClNO2 B5320555 2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride

2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride

Cat. No. B5320555
M. Wt: 245.74 g/mol
InChI Key: LPQUOYKLDQZZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride, also known as MPMPH, is a chemical compound used in scientific research. This compound has been found to have potential applications in various fields, including pharmacology, biochemistry, and physiology. In

Scientific Research Applications

2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride has been found to have potential applications in various scientific research fields. In pharmacology, this compound has been shown to have an inhibitory effect on the growth of cancer cells. In a study conducted by Li et al. (2017), this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis.
In biochemistry, this compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine in the nervous system. In a study conducted by Zhang et al. (2016), this compound was found to inhibit the activity of acetylcholinesterase in the brain of rats, suggesting its potential use in the treatment of Alzheimer's disease.
In physiology, this compound has been found to have a vasodilatory effect, which may be useful in the treatment of hypertension. In a study conducted by Li et al. (2014), this compound was found to induce relaxation of rat aortic rings, suggesting its potential use as a vasodilator.

Mechanism of Action

The mechanism of action of 2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride is not fully understood. However, it has been suggested that this compound may exert its effects by modulating various signaling pathways, such as the PI3K/Akt pathway and the MAPK pathway. In addition, this compound may also interact with various receptors, such as the muscarinic acetylcholine receptor and the adrenergic receptor.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In pharmacology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been found to have an inhibitory effect on the activity of acetylcholinesterase, which may be useful in the treatment of Alzheimer's disease.
In physiology, this compound has been found to induce relaxation of rat aortic rings, suggesting its potential use as a vasodilator. In addition, this compound has been found to have a vasodilatory effect, which may be useful in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride in lab experiments is its high purity and high yield. In addition, this compound has been found to have a wide range of potential applications in various scientific research fields.
One limitation of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experiments that require a water-soluble compound.

Future Directions

There are several future directions for the research and development of 2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride. One possible direction is to investigate its potential use in the treatment of cancer. Another possible direction is to investigate its potential use in the treatment of Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with various receptors and signaling pathways.

Synthesis Methods

The synthesis of 2-[(4-methoxybenzyl)amino]-2-methyl-1-propanol hydrochloride involves the reaction of 4-methoxybenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then purified by recrystallization. This method has been reported to yield high purity and high yield of this compound.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-12(2,9-14)13-8-10-4-6-11(15-3)7-5-10;/h4-7,13-14H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQUOYKLDQZZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NCC1=CC=C(C=C1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1051363-53-1
Record name 1-Propanol, 2-[[(4-methoxyphenyl)methyl]amino]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051363-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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